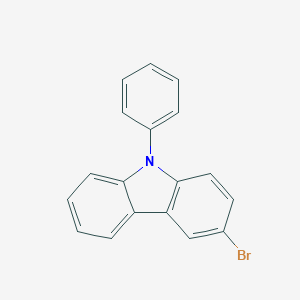

3-Bromo-9-phenylcarbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBSCXXKQGDPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596708 | |

| Record name | 3-Bromo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153-85-1 | |

| Record name | 3-Bromo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-9-phenylcarbazole (CAS 1153-85-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-9-phenylcarbazole, a key organic intermediate with significant applications in the fields of organic electronics and pharmaceutical development. This document details its chemical and physical properties, provides established synthesis protocols, and explores its current and potential applications. All quantitative data is presented in clear, tabular format for ease of reference, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

3-Bromo-9-phenylcarbazole (CAS No. 1153-85-1) is an aromatic heterocyclic compound featuring a carbazole core functionalized with a bromine atom at the 3-position and a phenyl group at the 9-position.[1] This unique structure imparts desirable electronic and photophysical properties, making it a valuable building block in the synthesis of advanced materials.[2][3] Its bromine atom serves as a reactive site for further chemical modifications, allowing for the creation of a diverse range of derivatives with tailored properties.[4] Consequently, 3-Bromo-9-phenylcarbazole is extensively utilized in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as an intermediate in the synthesis of pharmaceutical compounds.[4][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Bromo-9-phenylcarbazole is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1153-85-1 | [7] |

| Molecular Formula | C18H12BrN | [7] |

| Molecular Weight | 322.2 g/mol | [7] |

| Appearance | White to off-white powder or crystal | [4][6] |

| Melting Point | 77 - 81 °C | [4] |

| Purity | ≥ 98% (GC) | [4] |

| Solubility | Slightly soluble in water | [1][5] |

Synthesis of 3-Bromo-9-phenylcarbazole

Several synthetic routes for the preparation of 3-Bromo-9-phenylcarbazole have been reported. The choice of method often depends on the desired purity, yield, and available starting materials. Below are detailed protocols for two common synthetic approaches.

Palladium-Catalyzed Cross-Coupling Reaction

This method involves the coupling of 3-bromo-9H-carbazole with iodobenzene using a palladium catalyst.

Experimental Protocol:

-

To a dry reaction flask, add 3-bromo-9H-carbazole, iodobenzene, 0.03 equivalents of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), 0.06 equivalents of tributylphosphine, and toluene (0.1 M).[7]

-

Stir the reaction mixture at room temperature for approximately 12 hours.[7]

-

Upon completion, cool the mixture to ambient temperature.[7]

-

Extract the product with dichloromethane and wash the organic phase with distilled water.[7]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO4) and concentrate under reduced pressure.[7]

-

Purify the residue by column chromatography to obtain 3-Bromo-9-phenylcarbazole.[7] A reported yield for this method is 87.22%.[7]

Copper-Catalyzed N-Arylation

This alternative method utilizes a copper catalyst for the N-arylation of 3-bromocarbazole.

Experimental Protocol:

-

In a 100 mL flask, combine 3-bromo-9H-carbazole (2.5 g, 0.010 mol), bromobenzene (1.6 g, 0.010 mol), dibenzo-18-crown-6 (1.1 g, 0.0030 mol), copper (1.2 g, 0.020 mol), and potassium acetate (2.8 g, 0.020 mol) in N,N-dimethylformamide (DMF).[7]

-

Heat the reaction mixture to 120 °C and stir for 4 hours.[7]

-

After cooling, add water to the reaction mixture and perform a layer separation.[7]

-

Purify the organic layer by column chromatography (n-Hexane:MC) to yield 2.3 g of 3-Bromo-9-phenylcarbazole (71% yield).[7]

Applications

The versatile nature of 3-Bromo-9-phenylcarbazole makes it a valuable component in several high-technology and research fields.

Organic Electronics

-

Organic Light-Emitting Diodes (OLEDs): 3-Bromo-9-phenylcarbazole is a crucial precursor in the synthesis of light-emitting materials and host materials for OLEDs.[2][4] Its derivatives can enhance charge transport, thermal stability, and overall device efficiency and brightness.[2][8]

-

Organic Solar Cells: In photovoltaic applications, this compound is utilized in the synthesis of materials designed to improve light absorption and charge mobility, thereby optimizing energy conversion efficiency.[2]

Materials Science

-

Electronic Materials: It is employed in the design of materials with enhanced charge transport and thermal stability, which are essential for next-generation electronic devices like sensors and transistors.[2]

-

Polymer Chemistry: The bromine functionality allows it to act as a monomer or co-monomer for the synthesis of conjugated polymers with improved electrical and optical properties.[2]

Pharmaceutical Development

3-Bromo-9-phenylcarbazole serves as a key intermediate in the synthesis of various pharmaceutical compounds.[4][5][6] The carbazole skeleton is a privileged scaffold in medicinal chemistry, and modifications at the C-3, C-6, and N-9 positions have been explored to develop novel therapeutic agents, including potential anticancer drugs.[9]

Safety and Handling

3-Bromo-9-phenylcarbazole is associated with several hazard warnings. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[10][11] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this compound.[5] It should be stored in a cool, dry place away from sources of heat or ignition.[5]

Spectral Data

Spectroscopic data is crucial for the characterization of 3-Bromo-9-phenylcarbazole. Available spectral information includes:

Researchers should refer to spectral databases for detailed spectra to confirm the identity and purity of the synthesized or procured compound.

Conclusion

3-Bromo-9-phenylcarbazole is a highly versatile and valuable chemical intermediate. Its unique structural and electronic properties have established its importance in the field of organic electronics, particularly for the development of high-performance OLEDs and organic solar cells. Furthermore, its role as a building block in the synthesis of complex organic molecules continues to be explored in materials science and pharmaceutical research. The synthetic protocols outlined in this guide provide reliable methods for its preparation, enabling further innovation in these critical areas of research and development. Proper handling and safety precautions are essential when working with this compound.

References

- 1. Cas 1153-85-1,3-Bromo-9-phenylcarbazole | lookchem [lookchem.com]

- 2. leapchem.com [leapchem.com]

- 3. id.leapchem.com [id.leapchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1153-85-1 | CAS DataBase [m.chemicalbook.com]

- 6. 3-Bromo-9-phenylcarbazole CAS 1153-85-1 [minglangchem.com]

- 7. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Bromo-9-phenylcarbazole | C18H12BrN | CID 18942624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Bromo-9-phenylcarbazole | 1153-85-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

physical and chemical properties of 3-Bromo-9-phenylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-9-phenylcarbazole is a versatile heterocyclic organic compound that has garnered significant interest in the fields of materials science and pharmaceutical development. Its unique structure, featuring a carbazole core functionalized with a bromine atom and a phenyl group, imparts desirable electronic and chemical properties. The bromine atom enhances its reactivity, making it a valuable intermediate for synthesizing more complex molecules through various cross-coupling reactions.[1] This guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-9-phenylcarbazole, detailed experimental protocols for its synthesis, and insights into its applications.

Core Physical and Chemical Properties

3-Bromo-9-phenylcarbazole is typically a white to off-white solid at room temperature.[1][2] It is slightly soluble in water but shows better solubility in organic solvents.[2][3]

Table 1: Physical and Chemical Data of 3-Bromo-9-phenylcarbazole

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂BrN | [1][4][5] |

| Molecular Weight | 322.2 g/mol | [4][5] |

| Exact Mass | 321.01531 Da | [4][5] |

| CAS Number | 1153-85-1 | [2][4][5] |

| Appearance | White to off-white solid/powder/crystal | [1][2][6] |

| Melting Point | 77 - 98 °C | [1][2][3][5] |

| Boiling Point (Predicted) | 461.7 ± 27.0 °C | [2][5] |

| Density (Predicted) | 1.39 g/cm³ | [2][5] |

| Water Solubility | Slightly soluble | [2][3][5] |

| Maximum Absorption (λmax) | 352 nm (in CH₃CN) | [2] |

| XLogP3 | 5.7 | [4][5] |

Experimental Protocols: Synthesis of 3-Bromo-9-phenylcarbazole

Several synthetic routes to 3-Bromo-9-phenylcarbazole have been established, primarily involving N-arylation of 3-bromocarbazole or bromination of 9-phenylcarbazole.

Protocol 1: Palladium-Catalyzed N-Arylation of 3-Bromo-9H-carbazole

This method involves the cross-coupling of 3-bromo-9H-carbazole with an aryl halide, such as iodobenzene, using a palladium catalyst.[2][7]

Materials:

-

3-Bromo-9H-carbazole

-

Iodobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tributylphosphine

-

Toluene

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry reaction flask, add 3-bromo-9H-carbazole, iodobenzene, 0.03 equivalents of Pd₂(dba)₃, and 0.06 equivalents of tributylphosphine.

-

Add toluene to achieve a 0.1 M concentration.

-

Stir the reaction mixture at room temperature for approximately 12 hours.

-

Upon completion, cool the mixture to ambient temperature.

-

Extract the product with dichloromethane and wash the organic phase with distilled water.

-

Dry the collected organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.[7]

-

Purify the resulting residue by column chromatography to yield 3-bromo-9-phenyl-9H-carbazole. A yield of 87.22% has been reported for this method.[7]

Caption: Palladium-catalyzed synthesis workflow.

Protocol 2: Copper-Catalyzed N-Arylation of 3-Bromo-9H-carbazole

This is an alternative N-arylation method using a copper catalyst, which can be more cost-effective than palladium-based methods.[7]

Materials:

-

3-Bromo-9H-carbazole (2.5 g, 0.010 mol)

-

Bromobenzene (1.6 g, 0.010 mol)

-

Dibenzo-18-crown-6 (1.1 g, 0.0030 mol)

-

Copper powder (1.2 g, 0.020 mol)

-

Potassium acetate (2.8 g, 0.020 mol)

-

N,N-dimethylformamide (DMF, 100 mL)

Procedure:

-

In a suitable reaction vessel, combine 3-bromo-9H-carbazole, bromobenzene, dibenzo-18-crown-6, copper powder, and potassium acetate in DMF.

-

Heat the mixture to 120 °C and stir for 4 hours.

-

After the reaction, cool the mixture to room temperature.

-

Add water and perform a liquid-liquid extraction to separate the layers.

-

Purify the crude product using column chromatography (n-Hexane:MC as eluent) to obtain the final product. A yield of 71% has been reported.[7]

Caption: Copper-catalyzed synthesis workflow.

Protocol 3: Direct Bromination of 9-Phenylcarbazole

This approach involves the direct bromination of the 9-phenylcarbazole precursor.[8]

Materials:

-

N-phenylcarbazole

-

Brominating agent (e.g., hydrobromic acid, potassium bromide)

-

Oxidant (e.g., hydrogen peroxide)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Dissolve N-phenylcarbazole in the chosen solvent in a reaction vessel.

-

Cool the solution to a low temperature, between -20 °C and 10 °C.

-

Sequentially add the brominating agent and the oxidant while maintaining the low temperature. The temperature change should be kept within 5 °C during addition.

-

Keep the reaction at this temperature until the conversion of N-phenylcarbazole is ≥99%.

-

After the reaction is complete, adjust the pH of the system to neutral.

-

Wash the reaction mixture, followed by rotary evaporation to remove the solvent.

-

Purify the product by recrystallization and then dry under vacuum to obtain high-purity 3-bromo-N-phenylcarbazole.[8]

Caption: Direct bromination workflow.

Chemical Reactivity and Applications

The chemical properties of 3-Bromo-9-phenylcarbazole are largely dictated by the carbazole nucleus and the reactive bromine substituent. The 3- and 6-positions of the carbazole core are particularly susceptible to electrochemical reactions, and unprotected cation radicals can undergo dimerization.[9] The bromine atom at the 3-position provides a handle for further functionalization, making it an excellent building block in organic synthesis.[1]

Key Applications:

-

Organic Electronics: It is a crucial intermediate in the manufacturing of materials for Organic Light-Emitting Diodes (OLEDs), where it contributes to developing efficient and stable devices.[1][2] Its structure facilitates effective charge transport.[1]

-

Photovoltaics: The compound is used in the development of organic solar cells, helping to improve their energy conversion efficiency.[1]

-

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[1][3]

-

Fluorescent Probes: Researchers utilize it as a fluorescent probe in biological imaging applications.[1]

-

Cross-Coupling Reactions: It readily participates in reactions like the Suzuki and Hirao reactions, allowing for the synthesis of complex carbazole derivatives.[2][10]

Safety and Handling

3-Bromo-9-phenylcarbazole is considered harmful if swallowed, inhaled, or in contact with skin.[4][5] It can cause skin and serious eye irritation.[4]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[2][3]

This technical guide provides foundational information for professionals working with 3-Bromo-9-phenylcarbazole. The detailed protocols and tabulated data serve as a practical resource for laboratory work and further research into the applications of this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-bromo-9-phenyl-9H-carbazole CAS#: 1153-85-1 [amp.chemicalbook.com]

- 3. fishersci.ie [fishersci.ie]

- 4. 3-Bromo-9-phenylcarbazole | C18H12BrN | CID 18942624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Cas 1153-85-1,3-Bromo-9-phenylcarbazole | lookchem [lookchem.com]

- 7. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 8. CN112209869B - Method for synthesizing high-purity 3-bromo-N-phenylcarbazole - Google Patents [patents.google.com]

- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-9-phenylcarbazole

This technical guide provides a comprehensive overview of 3-Bromo-9-phenylcarbazole, a pivotal compound in the fields of organic electronics, materials science, and pharmaceutical development.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and key applications.

Core Chemical and Physical Properties

3-Bromo-9-phenylcarbazole is a carbazole derivative characterized by a bromine atom on the carbazole ring and a phenyl group attached to the nitrogen atom.[2] This structure imparts unique electronic and chemical properties that make it a valuable intermediate and building block in various advanced applications.[1][2]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| IUPAC Name | 3-bromo-9-phenylcarbazole |

| Molecular Formula | C₁₈H₁₂BrN[1][3][4][5] |

| Molecular Weight | 322.2 g/mol [3][4][5] |

| Exact Mass | 321.01531 Da[3] |

| CAS Number | 1153-85-1[1][3][4] |

| InChI Key | KUBSCXXKQGDPPD-UHFFFAOYSA-N[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to almost white powder or crystal[1] |

| Melting Point | 77 - 81 °C[1] |

| Boiling Point (Predicted) | 461.7 ± 27.0 °C[5][6] |

| Density (Predicted) | 1.39 g/cm³[5] |

| Flash Point (Predicted) | 233.0 ± 23.7 °C[5] |

| Water Solubility | Slightly soluble in water[5] |

Synthesis Protocols

The synthesis of 3-Bromo-9-phenylcarbazole can be achieved through various methods. Below are detailed experimental protocols for two common synthetic routes.

This method involves the cross-coupling of 3-bromo-9H-carbazole with a phenylating agent in the presence of a palladium catalyst.

Experimental Protocol:

-

Reaction Setup: In a dry reaction flask, add 3-bromo-9H-carbazole, iodobenzene, 0.03 equivalents of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 0.06 equivalents of tributylphosphine.[4]

-

Solvent Addition: Add toluene to the flask to achieve a concentration of 0.1 M.[4]

-

Reaction: Stir the mixture at room temperature for approximately 12 hours.[4]

-

Work-up: After the reaction is complete, cool the mixture to ambient temperature. Extract the product with dichloromethane.[4]

-

Purification: Wash the organic phase with distilled water, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure.[4] The resulting residue is then purified by column chromatography to yield the final product.[4]

A diagram of the experimental workflow is presented below:

Caption: Workflow for the synthesis of 3-Bromo-9-phenylcarbazole via Buchwald-Hartwig amination.

This method provides an alternative route using a copper catalyst.

Experimental Protocol:

-

Reactant Mixture: In a suitable reaction vessel, combine 3-bromo-9H-carbazole (2.5 g, 0.010 mol), bromobenzene (1.6 g, 0.010 mol), dibenzo-18-crown-6 (1.1 g, 0.0030 mol), copper powder (1.2 g, 0.020 mol), and potassium acetate (2.8 g, 0.020 mol).[4]

-

Solvent: Add 100 mL of N,N-dimethylformamide (DMF).[4]

-

Reaction Conditions: Heat the mixture to 120 °C and stir for 4 hours.[4]

-

Work-up: After cooling the reaction, perform a layer separation with water.[4]

-

Purification: Purify the organic layer using column chromatography (n-Hexane:MC) to obtain the final product.[4]

Applications in Research and Development

3-Bromo-9-phenylcarbazole is a versatile compound with significant applications in several high-technology and pharmaceutical fields.

Table 3: Key Application Areas

| Field | Application |

| Organic Electronics | Utilized in the development of Organic Light-Emitting Diodes (OLEDs) to enhance efficiency and color purity.[1][2] |

| Photovoltaics | Plays a role in improving the performance of organic solar cells by increasing their energy conversion efficiency.[1][2] |

| Pharmaceutical Development | Serves as a key intermediate in the synthesis of various pharmaceutical compounds, aiding in the development of new medications.[1][7][8] |

| Fluorescent Probes | Employed as a fluorescent probe in biological imaging for better visualization of cellular processes.[1] |

| Polymer Chemistry | Used in the synthesis of advanced polymers with unique properties for applications in coatings and materials science.[1] |

| Organic Synthesis | Acts as a fundamental building block for creating more complex molecules with tailored properties.[1][2] |

The bromine atom at the 3-position serves as a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[2] The carbazole core, functionalized with a phenyl group, provides excellent hole-transport properties and high thermal stability, which are crucial for its applications in organic electronics.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-9-phenylcarbazole | Carbazole Reagent | RUO [benchchem.com]

- 3. 3-Bromo-9-phenylcarbazole | C18H12BrN | CID 18942624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 1153-85-1 CAS MSDS (3-bromo-9-phenyl-9H-carbazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Bromo-9-phenylcarbazole, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

synthesis of 3-Bromo-9-phenylcarbazole from 3-bromo-9H-carbazole

An In-depth Technical Guide to the Synthesis of 3-Bromo-9-phenylcarbazole from 3-bromo-9H-carbazole

Introduction

3-Bromo-9-phenylcarbazole is a crucial intermediate in the field of materials science and organic electronics. Its unique photophysical properties and charge-transporting capabilities make it a valuable building block for synthesizing materials used in organic light-emitting diodes (OLEDs), particularly as a host material for phosphorescent emitters.[1] The synthesis of this compound from its precursor, 3-bromo-9H-carbazole, is a key step for researchers and professionals in drug development and materials science. This guide provides a detailed overview of the primary synthetic methodologies, complete with experimental protocols and comparative data.

The core transformation involves the N-arylation of the 3-bromo-9H-carbazole nitrogen atom with a phenyl group. The most prevalent and effective methods for achieving this are transition metal-catalyzed cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination.[1]

Synthetic Methodologies

The primary strategies for synthesizing 3-Bromo-9-phenylcarbazole from 3-bromo-9H-carbazole are centered around the formation of a carbon-nitrogen (C-N) bond between the carbazole nitrogen and a phenyl ring.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction used to form C-N bonds.[1][2] Traditionally, this reaction required harsh conditions, such as high temperatures (often above 200°C) and stoichiometric amounts of copper.[2][3] However, modern advancements have led to ligand-accelerated protocols that allow the reaction to proceed under milder conditions with catalytic amounts of copper, improving yields and functional group tolerance.[2][4][5]

Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.

Experimental Protocol: Ullmann Condensation

This protocol describes a copper-catalyzed N-arylation of 3-bromo-9H-carbazole.

-

Materials:

-

Procedure:

-

To a 100 mL round-bottom flask, add 3-bromo-9H-carbazole (2.5 g, 0.010 mol), bromobenzene (1.6 g, 0.010 mol), dibenzo-18-crown-6 (1.1 g, 0.0030 mol), copper (1.2 g, 0.020 mol), and potassium acetate (2.8 g, 0.020 mol).[6]

-

Add 100 mL of DMF to the flask.[6]

-

Heat the reaction mixture to 120°C and stir for 4 hours.[6]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and add water.[6]

-

Perform a layer separation and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by column chromatography (eluent: n-Hexane/Methylene Chloride) to yield 3-bromo-9-phenylcarbazole.[6]

-

Quantitative Data: Ullmann Condensation

| Catalyst System | Phenyl Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cu / Dibenzo-18-crown-6 | Bromobenzene | K-acetate | DMF | 120 | 4 | 71 | [6] |

| Cu | Iodobenzene | K₂CO₃ | Toluene | 150 | 24 | 78.8 | [7] |

| Copper Salt | Bromobenzene | K₂CO₃ | DMF/Toluene | 80-150 | - | High | [8] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and highly versatile method for C-N bond formation.[1][9] This reaction utilizes a palladium catalyst with specialized phosphine-based ligands to couple amines with aryl halides under significantly milder conditions than the Ullmann condensation.[1][10] It is renowned for its high yields, broad substrate scope, and excellent functional group tolerance.[1][9]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure for the palladium-catalyzed synthesis of 3-bromo-9-phenylcarbazole.

-

Materials:

-

Procedure:

-

In a dry, inert-atmosphere glovebox or Schlenk flask, add 3-bromo-9H-carbazole, iodobenzene, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tributylphosphine.[6]

-

Add a suitable base, such as sodium tert-butoxide.

-

Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the carbazole.[6]

-

Stir the reaction mixture at room temperature for approximately 12 hours.[6] Note: Gentle heating (e.g., 80-100°C) may be required depending on the specific ligand and base used.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane. Wash the combined organic phase with distilled water.[6]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]

-

Purify the resulting residue by column chromatography on silica gel to afford the pure 3-bromo-9-phenylcarbazole.[6]

-

Quantitative Data: Buchwald-Hartwig Amination

| Catalyst | Ligand | Phenyl Source | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ | Tributylphosphine | Iodobenzene | - | Toluene | Room Temp | 12 | 87.22 | [6] |

General Experimental Workflow

The overall laboratory process for the synthesis, from setup to final product, follows a standardized workflow. This process is generally applicable to both the Ullmann and Buchwald-Hartwig methodologies, with specific conditions adjusted as detailed in the protocols.

Caption: General laboratory workflow for the synthesis of 3-Bromo-9-phenylcarbazole.

Conclusion

The synthesis of 3-bromo-9-phenylcarbazole from 3-bromo-9H-carbazole is efficiently achieved through two primary metal-catalyzed cross-coupling methods: the Ullmann condensation and the Buchwald-Hartwig amination. While the copper-catalyzed Ullmann reaction is a viable and cost-effective option, the palladium-catalyzed Buchwald-Hartwig reaction generally offers milder conditions, higher yields, and greater versatility. The choice of method often depends on factors such as available catalysts and ligands, required scale, and cost considerations. Both pathways provide reliable access to this important intermediate, facilitating further research and development in organic electronics and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-9-phenylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-Bromo-9-phenylcarbazole. Due to the limited availability of precise, publicly accessible experimental NMR data for 3-Bromo-9-phenylcarbazole, this guide leverages data from the closely related analogue, 3-bromo-9-ethyl-9H-carbazole, to provide a reliable estimation of the expected ¹H NMR spectral characteristics. Furthermore, it outlines a detailed experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this class of compounds and includes visualizations to facilitate understanding of the molecular structure and its relation to the NMR data.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for 3-Bromo-9-phenylcarbazole are essential for the correct assignment of NMR signals. The following diagram illustrates this information.

Caption: Molecular structure and atom numbering of 3-Bromo-9-phenylcarbazole.

¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for 3-Bromo-9-phenylcarbazole in a standard deuterated solvent such as CDCl₃. These predictions are based on the experimental data of 3-bromo-9-ethyl-9H-carbazole and known substituent effects in aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~8.10 | d | ~7.7 |

| H2 | ~7.16 | dd | ~8.8, ~2.5 |

| H4 | ~7.63 | d | ~2.5 |

| H5 | ~7.42 | d | ~8.2 |

| H6 | ~7.24 | m | |

| H7 | ~7.49 | ddd | ~8.2, ~7.1, ~1.1 |

| H8 | ~7.35 | d | ~8.7 |

| H2'/H6' (Phenyl) | ~7.60 - 7.80 | m | |

| H3'/H5' (Phenyl) | ~7.40 - 7.60 | m | |

| H4' (Phenyl) | ~7.30 - 7.50 | m |

¹³C NMR Spectral Data

The table below provides the expected chemical shift ranges for the carbon atoms in 3-Bromo-9-phenylcarbazole. The presence of the bromine atom and the phenyl group will influence the electronic environment of the carbazole core carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 | 120 - 125 |

| C2 | 125 - 130 |

| C3 | 110 - 115 (C-Br) |

| C4 | 120 - 125 |

| C4a | 120 - 125 |

| C4b | 138 - 142 |

| C5 | 110 - 115 |

| C6 | 120 - 125 |

| C7 | 125 - 130 |

| C8 | 110 - 115 |

| C8a | 120 - 125 |

| C1' (Phenyl) | 135 - 140 |

| C2'/C6' (Phenyl) | 125 - 130 |

| C3'/C5' (Phenyl) | 128 - 132 |

| C4' (Phenyl) | 125 - 130 |

Experimental Protocols

A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 3-Bromo-9-phenylcarbazole is provided below.

Sample Preparation

-

Sample Purity: Ensure the 3-Bromo-9-phenylcarbazole sample is of high purity (>98%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for carbazole derivatives. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16 to 64 scans

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 2-4 seconds

-

Spectral Width (sw): 12-16 ppm

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 to 4096 scans (or more, depending on concentration)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): 0-220 ppm

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phase Correction: Manually correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of 3-Bromo-9-phenylcarbazole.

Caption: General workflow for NMR analysis.

Navigating the Solubility Landscape of 3-Bromo-9-phenylcarbazole: A Technical Guide

For Immediate Release

Core Concepts in Solubility

The solubility of a solid organic compound like 3-Bromo-9-phenylcarbazole is governed by the principle of "like dissolves like." This means that its solubility will be highest in solvents with similar polarity and intermolecular forces. Given its molecular structure, which features a large, relatively non-polar carbazole core with a phenyl substituent and a polar bromine atom, its solubility behavior is expected to be nuanced.

Qualitative Solubility Profile

Based on available information, the solubility of 3-Bromo-9-phenylcarbazole in various organic solvents can be qualitatively described as follows:

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very Soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly Soluble |

| Chloroform | Very Slightly Soluble |

| Water | Practically Insoluble |

This data is compiled from publicly available sources and should be considered as a general guideline.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 3-Bromo-9-phenylcarbazole using the isothermal saturation method. This method is a reliable technique for establishing the equilibrium solubility of a solid in a liquid at a constant temperature.

Objective: To quantitatively determine the equilibrium solubility of 3-Bromo-9-phenylcarbazole in a selection of common organic solvents at various temperatures.

Materials:

-

3-Bromo-9-phenylcarbazole (high purity)

-

Selected organic solvents (e.g., Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF), Chloroform, Methanol, Ethanol, Acetone, Ethyl Acetate)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of 3-Bromo-9-phenylcarbazole of known concentrations in the chosen solvent.

-

These standards will be used to generate a calibration curve for the analytical instrument.

-

-

Equilibration:

-

Add an excess amount of 3-Bromo-9-phenylcarbazole to a known volume of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vessel to prevent solvent evaporation.

-

Maintain the desired temperature by circulating water from the thermostatic bath through the jacket of the vessel.

-

Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium may vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours).

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the temperature of the experiment, thereby preventing precipitation or further dissolution.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 3-Bromo-9-phenylcarbazole.

-

-

Data Calculation:

-

From the concentration of the diluted sample, calculate the concentration of the original saturated solution. This represents the solubility of 3-Bromo-9-phenylcarbazole in that solvent at the specific temperature.

-

The solubility can be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

-

Temperature Variation:

-

Repeat the entire procedure at different temperatures to study the temperature dependence of the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of 3-Bromo-9-phenylcarbazole.

electrochemical properties of 9-phenylcarbazole derivatives

An In-depth Technical Guide on the Electrochemical Properties of 9-Phenylcarbazole Derivatives

Introduction

9-Phenylcarbazole derivatives are a significant class of organic compounds, distinguished by their robust thermal stability and excellent charge-transporting properties.[1] These characteristics make them highly valuable in the field of organic electronics, where they are frequently utilized as host materials, charge transport layers, and emissive materials in devices such as organic light-emitting diodes (OLEDs).[1][2][3] The electrochemical behavior of these molecules is of paramount importance as it governs their electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[1][4] A thorough understanding of these properties is crucial for the rational design of new materials with tailored functionalities for advanced electronic applications.

This technical guide provides a comprehensive overview of the , presenting key quantitative data, detailed experimental protocols, and a logical workflow for their characterization.

Core Electrochemical Properties

The are primarily investigated through techniques like cyclic voltammetry (CV).[4] This method allows for the determination of oxidation and reduction potentials, which are direct indicators of the energy required to remove or add an electron, respectively.

-

Oxidation Potential (E_ox) : This potential corresponds to the removal of an electron from the molecule's HOMO. A lower oxidation potential indicates that the molecule is more easily oxidized (a better hole conductor). This parameter is directly related to the HOMO energy level.[4]

-

Reduction Potential (E_red) : This potential relates to the addition of an electron to the molecule's LUMO. It is a measure of the molecule's electron-accepting ability.

-

HOMO and LUMO Energy Levels : These frontier molecular orbitals are critical in determining the electronic and optical properties of a material. They can be estimated from the onset oxidation and reduction potentials measured by CV using empirical formulas.[1][5] The energy gap between the HOMO and LUMO levels dictates the material's absorption and emission characteristics.[6]

The substitution pattern on the 9-phenylcarbazole core significantly influences these electrochemical properties. Substituents at the 3 and 6-positions of the carbazole ring have a pronounced effect on the oxidation potential.[7] In contrast, the para-position of the 9-phenyl group is relatively less sensitive to these changes.[1][7] For instance, electron-withdrawing groups like bromo- at the 3 and 6 positions can substantially increase the oxidation potential.[7]

Data Presentation: Electrochemical Properties of Selected Derivatives

The following table summarizes key electrochemical data for 9-phenylcarbazole and several of its derivatives, providing a quantitative basis for comparing their properties.

| Compound/Derivative | Onset Oxidation Potential (V vs. Fc/Fc⁺) | Half-wave Potential (E₁/₂) (V) | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Notes |

| 9-Phenylcarbazole | ~1.1 (vs. SCE)[8] | — | -5.58 to -5.9[7] | — | The oxidation can be irreversible in unprotected derivatives due to dimerization.[7] |

| 3,6-Dibromo-9-phenylcarbazole | — | +1.49 (vs. Ag/AgCl)[7] | — | — | The electron-withdrawing bromo groups significantly increase the oxidation potential compared to the unsubstituted parent compound.[7] |

| 9-Phenylcarbazole-π-pyrimidine Derivative (3c) | 0.96[9] | — | — | -2.33 to -2.63[9] | The presence of a thiophene unit in the π-bridge lowers the oxidation potential.[9] |

| Carbazole-based Donor-Acceptor-Donor Compound (1) | — | 1.17 (vs. SCE)[6] | -5.57[6] | -2.25[6] | Exhibits a single reversible oxidation process.[6] |

| Carbazole-based Donor-Acceptor-Donor Compound (2) | — | 1.21 (vs. SCE)[6] | -5.61[6] | -2.66[6] | Exhibits a single reversible oxidation process.[6] |

Note: The reported potentials are referenced against different electrodes (SCE, Ag/AgCl, Fc/Fc⁺). Direct comparison requires conversion to a common standard. HOMO and LUMO levels are often estimated using empirical formulas and can vary based on the specific method and reference potential used.[1][4]

Experimental Protocols

Cyclic Voltammetry (CV) is the standard technique for evaluating the .[4] A representative experimental protocol is detailed below.

Instrumentation and Cell Setup

-

Potentiostat : A computer-controlled potentiostat is used to apply the potential waveform and measure the resulting current.[4]

-

Electrochemical Cell : A standard three-electrode, one-compartment cell is employed.[10]

-

Working Electrode : A platinum wire or a glassy carbon electrode.[1][10]

-

Counter Electrode : A platinum wire or foil.[1]

-

Reference Electrode : A silver wire (pseudo-reference) or a standard calomel electrode (SCE).[6][10] The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for accurate potential referencing.[5]

-

Sample and Electrolyte Preparation

-

Analyte Solution : The 9-phenylcarbazole derivative is dissolved in a suitable, dry solvent (e.g., dichloromethane or acetonitrile) to a concentration of 1-5 mM.[4]

-

Supporting Electrolyte : A supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAClO₄) or tetrabutylammonium tetrafluoroborate (Bu₄NBF₄), is added to the solution to ensure sufficient conductivity.[8]

Measurement Procedure

-

Deoxygenation : The solution is thoroughly deoxygenated by bubbling with a high-purity inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement.[1] An inert atmosphere is maintained throughout the experiment.

-

Potential Sweep : The potential of the working electrode is swept linearly from an initial potential to a final potential and then back. The scan rate can be varied (e.g., 100 mV/s) to investigate the kinetics of the redox processes.[1][6]

-

Data Recording : The current flowing through the working electrode is recorded as a function of the applied potential, resulting in a cyclic voltammogram.

Data Analysis: HOMO/LUMO Estimation

-

Determine Onset Potentials : The onset oxidation potential (E_onset_ox) and onset reduction potential (E_onset_red) are determined from the voltammogram. The onset potential is the point at which the current begins to deviate from the baseline.[4]

-

Calculate Energy Levels : The HOMO and LUMO energy levels are estimated using the following empirical formulas, with potentials referenced to the Fc/Fc⁺ couple:[1][5]

Alternatively, if the optical band gap (E_g) is known from UV-Vis spectroscopy, the LUMO level can be estimated from the HOMO level:[4]

-

LUMO (eV) ≈ HOMO (eV) + E_g (eV)

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the electrochemical characterization of 9-phenylcarbazole derivatives and a simplified representation of the relationship between their molecular orbitals and electrochemical potentials.

Caption: Workflow for Electrochemical Characterization.

Caption: Orbital Energy and Redox Potential Relationship.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of Carbazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have emerged as a cornerstone in the development of advanced materials due to their unique electronic and photophysical properties.[1][2] This guide provides a comprehensive overview of the core photophysical characteristics of carbazole-based compounds, details common experimental methodologies, and presents key data for a range of derivatives.

Core Photophysical Principles

The photophysical behavior of carbazole-based compounds is governed by the interaction of light with their π-conjugated electronic systems.[1] Carbazole's rigid, electron-rich structure serves as an excellent scaffold that can be chemically modified to fine-tune its properties.[2] Key processes are often visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[3][4][5]

Upon absorbing a photon of appropriate energy, a molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). From this excited state, it can relax through several pathways:

-

Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀). This process is relatively fast, occurring on the nanosecond timescale.[6][7]

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀).[4]

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ to T₁).

-

Phosphorescence: Radiative decay from an excited triplet state (T₁) to the singlet ground state (S₀).

These processes dictate the key photophysical parameters of a compound: its absorption and emission spectra, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

Structure-Property Relationships

The photophysical properties of carbazole derivatives are highly dependent on their molecular structure. The carbazole core can be functionalized at several positions (N-9, C-2, C-3, C-6, C-7) to modulate its electronic characteristics.[8][9]

-

Donor-Acceptor (D-A) Systems: Attaching electron-donating groups (like alkoxy or amino groups) and electron-withdrawing groups (like cyano or pyridine groups) to the carbazole scaffold creates intramolecular charge transfer (ICT) character.[10] This typically leads to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra and can make the emission sensitive to solvent polarity.[11][12]

-

Extended Conjugation: Extending the π-conjugated system by linking carbazole units or attaching other aromatic moieties generally results in a bathochromic (red) shift in the absorption and emission spectra.[13]

-

Steric Hindrance: Introducing bulky groups, such as tert-butyl, can enhance solubility and prevent aggregation-caused quenching (ACQ) in the solid state, often leading to higher solid-state fluorescence quantum yields.[8][9]

Quantitative Photophysical Data

The following tables summarize key photophysical data for representative carbazole-based compounds from the literature. These values are typically measured in dilute solutions (e.g., dichloromethane or THF) unless otherwise specified.

Table 1: Photophysical Properties of Selected Carbazole Derivatives

| Compound/Derivative Class | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τF) (ns) | Solvent | Reference |

| 3,6-di-tert-butyl substituted | 328-353 | 386-437 | 0.72 - 0.89 | 2.09 - 3.91 | Dichloromethane | [8][9] |

| Pyridine-functionalized (L1) | ~340 | 474 | 0.16 | - | Dichloromethane | [10] |

| Pyridine-functionalized (L2) | ~340 | 473 | 0.18 | - | Dichloromethane | [10] |

| Bipyridine D-π-A | - | - | up to 0.99 | - | Various | [14] |

| 3,3'-linked linear conjugated | - | - | ~0.98 | - | Dichloromethane | [13] |

| Carbazole-fluorene aza-BODIPY | - | - | 0.49 - 0.66 | - | THF | [15] |

Note: Data is highly dependent on the specific molecular structure and experimental conditions. This table provides a general range found in the literature.

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures.[16]

This technique measures the amount of light absorbed by a sample at different wavelengths.[17][18]

Methodology:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes to ensure a stable output.[18]

-

Sample Preparation: Prepare a dilute solution of the carbazole compound in a spectroscopic-grade solvent (e.g., cyclohexane, THF, dichloromethane) in a volumetric flask. The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and record a baseline spectrum.[17]

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[19]

-

Data Analysis: The resulting spectrum plots absorbance versus wavelength. The wavelength of maximum absorbance is denoted as λabs or λmax.

This technique measures the intensity and wavelength of light emitted by a sample after excitation.[7]

Methodology:

-

Sample Preparation: Prepare a very dilute solution (typically with an absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

-

Instrument Setup: In a spectrofluorometer, set the excitation wavelength (often at the λabs) and scan the emission monochromator to collect the emitted light. The detector is typically placed at a 90° angle to the excitation beam to minimize scattered light detection.[20]

-

Data Acquisition: Record the fluorescence emission spectrum. The wavelength of maximum emission intensity is denoted as λem or λfl.

-

Quantum Yield (ΦF) Determination: The fluorescence quantum yield is often determined using a relative method. It is calculated by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate, rhodamine 6G) with a known quantum yield, using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τF).[7][21][22]

Methodology:

-

Instrumentation: The most common technique is Time-Correlated Single Photon Counting (TCSPC).[7][15] This method uses a high-repetition-rate pulsed laser for excitation and a sensitive single-photon detector.

-

Data Acquisition: The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated millions of times to build a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s). This process often requires deconvolution to account for the instrument response function (IRF).

Conclusion

Carbazole-based compounds are a versatile class of molecules with highly tunable photophysical properties. Their strong fluorescence, thermal stability, and adaptable electronic structure make them prime candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), sensors, and probes in drug development.[1][2][23] A thorough understanding of their structure-property relationships, coupled with rigorous experimental characterization, is essential for the rational design of new materials with tailored functionalities.

References

- 1. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ossila.com [ossila.com]

- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 6. Jablonski Energy Diagram [evidentscientific.com]

- 7. edinst.com [edinst.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00438G [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Carbazole‐ and Fluorene‐Fused Aza‐BODIPYs: NIR Fluorophores with High Brightness and Photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 17. biocompare.com [biocompare.com]

- 18. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 19. scribd.com [scribd.com]

- 20. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 21. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 22. news-medical.net [news-medical.net]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Properties of 3-Bromo-9-phenylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-9-phenylcarbazole is a key intermediate in the synthesis of advanced organic materials and pharmaceutical compounds. Its thermal stability and melting point are critical parameters that influence its application, processing, and storage. This technical guide provides a comprehensive overview of the available data on the melting point of 3-Bromo-9-phenylcarbazole and outlines the standard methodologies for determining its thermal stability.

Physicochemical Properties

Melting Point

The reported melting point of 3-Bromo-9-phenylcarbazole exhibits some variability across different suppliers and databases. This variation may be attributed to the purity of the material and the analytical method employed. A summary of the reported melting points is presented in Table 1.

| Melting Point (°C) | Source |

| 77 - 81 | Chem-Impex, Tokyo Chemical Industry Co., Ltd.[1][2] |

| 97 - 98 | Thermo Scientific Alfa Aesar[3] |

| 98 | ECHEMI[4][5] |

Table 1: Reported Melting Points of 3-Bromo-9-phenylcarbazole

Thermal Stability

To ascertain the precise thermal decomposition profile of 3-Bromo-9-phenylcarbazole, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the melting point and thermal stability of organic compounds like 3-Bromo-9-phenylcarbazole.

Melting Point Determination

The melting point is a fundamental physical property used to identify and assess the purity of a crystalline solid.

Methodology: Capillary Melting Point

-

Sample Preparation: A small amount of finely powdered, dry 3-Bromo-9-phenylcarbazole is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Thermal Stability Analysis

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to study the thermal degradation profile.

Methodology:

-

Instrumentation: A standard thermogravimetric analyzer is utilized.

-

Sample Preparation: 5-10 mg of 3-Bromo-9-phenylcarbazole is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.[6]

-

Data Analysis: The decomposition temperature (Td) is often determined as the temperature at which a 5% weight loss of the sample is observed.[6] The resulting TGA curve plots the percentage of weight loss against temperature.

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the melting temperature (Tm) and can also provide information on other thermal transitions.

Methodology:

-

Instrumentation: A standard differential scanning calorimeter is used.

-

Sample Preparation: 3-5 mg of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[6]

-

Atmosphere: The analysis is carried out under a continuous flow of an inert gas, such as nitrogen.[6]

-

Temperature Program: The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history.

-

Data Analysis: The melting temperature is determined from the peak of the endothermic transition in the heat flow curve from the second heating scan.

Workflow for Thermal Property Analysis

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of 3-Bromo-9-phenylcarbazole.

Caption: Workflow for Determining Thermal Properties.

Conclusion

The melting point of 3-Bromo-9-phenylcarbazole is reported in the range of 77-98 °C. For definitive thermal stability data, experimental determination using TGA and DSC is essential. The protocols outlined in this guide provide a robust framework for researchers and scientists to accurately characterize the thermal properties of this important chemical compound, ensuring its effective use in research, development, and manufacturing.

References

- 1. 3-Bromo-9-phenylcarbazole | 1153-85-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Bromo-9-phenylcarbazole, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. 3-Bromo-9-phenylcarbazole | C18H12BrN | CID 18942624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Crystal Structure of 3-Bromo-9-phenylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and analytical methodologies pertinent to 3-Bromo-9-phenylcarbazole. While a definitive crystal structure for 3-Bromo-9-phenylcarbazole is not publicly available in the searched literature, this document leverages data from a close structural analog, 3-bromo-9-ethyl-9H-carbazole, to infer and discuss its likely crystallographic properties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing detailed experimental protocols and a comparative structural analysis.

Introduction to 3-Bromo-9-phenylcarbazole

3-Bromo-9-phenylcarbazole is a heterocyclic organic compound that serves as a key building block in the synthesis of various functional materials and pharmaceutical intermediates.[1] Its carbazole core, functionalized with a bromine atom and a phenyl group, imparts unique electronic and photophysical properties, making it a compound of interest in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and fluorescent probes.[1] In the realm of drug development, the carbazole scaffold is a privileged structure found in numerous biologically active compounds, and 3-Bromo-9-phenylcarbazole can be a crucial intermediate in the synthesis of novel therapeutic agents.[1] Understanding its three-dimensional structure is paramount for rational drug design and for predicting its solid-state properties, which are critical for formulation and manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-9-phenylcarbazole is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂BrN | [1][2] |

| Molecular Weight | 322.2 g/mol | [2] |

| CAS Number | 1153-85-1 | [2] |

| Appearance | White to almost white powder to crystal | [1][3] |

| Melting Point | 98 °C | [4] |

| Water Solubility | Slightly soluble in water | [4] |

Synthesis of 3-Bromo-9-phenylcarbazole

Several synthetic routes to 3-Bromo-9-phenylcarbazole have been reported. The following sections detail two common methods.

Palladium-Catalyzed Cross-Coupling Reaction

A general and efficient method for the synthesis of 3-Bromo-9-phenylcarbazole involves a palladium-catalyzed cross-coupling reaction between 3-bromo-9H-carbazole and iodobenzene.[5]

Experimental Protocol:

-

To a dry reaction flask, add 3-bromo-9H-carbazole, iodobenzene, 0.03 equivalents of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and 0.06 equivalents of tributylphosphine.[5]

-

Add toluene to the flask to achieve a 0.1 M solution.[5]

-

Stir the reaction mixture at room temperature for approximately 12 hours.[5]

-

Upon completion of the reaction, cool the mixture to ambient temperature.[5]

-

Extract the product with dichloromethane, and wash the organic phase with distilled water.[5]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[5]

-

Purify the residue by column chromatography to obtain 3-bromo-9-phenyl-9H-carbazole.[5]

Copper-Catalyzed N-Arylation

An alternative synthesis involves a copper-catalyzed N-arylation of 3-bromo-9H-carbazole with bromobenzene.[5]

Experimental Protocol:

-

In a 100 mL flask, combine 3-bromo-9H-carbazole (2.5 g, 0.010 mol), bromobenzene (1.6 g, 0.010 mol), dibenzo-18-crown-6 (1.1 g, 0.0030 mol), and copper powder (1.2 g, 0.020 mol).[5]

-

Add N,N-dimethylformamide (DMF) and potassium acetate (2.8 g, 0.020 mol) to the flask.[5]

-

Stir the reaction mixture at 120 °C for 4 hours.[5]

-

After cooling, add water to the reaction mixture and perform a layer separation.[5]

-

Purify the organic layer by column chromatography (n-Hexane:MC) to yield the product.[5]

Crystal Structure Analysis (by Analogy)

As of the latest literature search, the single-crystal X-ray diffraction data for 3-Bromo-9-phenylcarbazole has not been reported. However, the crystal structure of the closely related compound, 3-bromo-9-ethyl-9H-carbazole, provides valuable insights into the expected structural features.[6][7]

Crystallographic Data for 3-bromo-9-ethyl-9H-carbazole

The crystallographic data for 3-bromo-9-ethyl-9H-carbazole is summarized in Table 2.[6][7]

| Parameter | 3-bromo-9-ethyl-9H-carbazole |

| Chemical Formula | C₁₄H₁₂BrN |

| Molecular Weight | 274.16 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.263 (16) |

| b (Å) | 7.745 (8) |

| c (Å) | 20.41 (2) |

| V (ų) | 2413 (5) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 3.39 |

Data sourced from Bezuglyi et al. (2015).[6][7]

Predicted Structural Features of 3-Bromo-9-phenylcarbazole

Based on the structure of its ethyl analog, the tricyclic carbazole ring system in 3-Bromo-9-phenylcarbazole is expected to be essentially planar.[6][7] The phenyl group at the 9-position will likely be twisted with respect to the carbazole plane. The degree of this twist, or dihedral angle, is a critical parameter that influences crystal packing and intermolecular interactions. In related 9-aryl-carbazoles, this dihedral angle is influenced by the nature of substituents on the phenyl ring.[8] The presence of the bromine atom can lead to specific intermolecular interactions, such as halogen bonding, which may further influence the crystal packing.

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional atomic arrangement of 3-Bromo-9-phenylcarbazole would be achieved through single-crystal X-ray diffraction. The general workflow for this analytical technique is outlined below.

Protocol Overview:

-

Crystallization: High-purity 3-Bromo-9-phenylcarbazole is dissolved in a suitable solvent or mixture of solvents. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[6]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are determined using direct or Patterson methods, and the structural model is refined against the experimental data to obtain the final, accurate crystal structure.[8]

-

Data Analysis and Validation: The refined structure is analyzed for geometric parameters such as bond lengths and angles. The quality of the structure is validated, and the data is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[8]

Conclusion

This technical guide has provided a detailed overview of the synthesis, physicochemical properties, and a predictive analysis of the crystal structure of 3-Bromo-9-phenylcarbazole. While the definitive crystal structure remains to be experimentally determined, the data from the analogous 3-bromo-9-ethyl-9H-carbazole offers a strong basis for understanding its likely solid-state conformation and packing. The provided experimental protocols for synthesis and the general methodology for single-crystal X-ray diffraction offer a practical resource for researchers working with this important carbazole derivative. Future experimental determination of the crystal structure of 3-Bromo-9-phenylcarbazole will be invaluable for the continued development of novel materials and therapeutics based on this versatile molecular scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-9-phenylcarbazole | C18H12BrN | CID 18942624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-9-phenylcarbazole | 1153-85-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1153-85-1 CAS MSDS (3-bromo-9-phenyl-9H-carbazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 6. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Spectroscopic Analysis of 3-Bromo-9-phenylcarbazole using FT-IR and Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Bromo-9-phenylcarbazole, a significant carbazole derivative, utilizing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. This document details the experimental protocols for acquiring high-quality spectra from solid samples and presents an analysis of the vibrational modes, supported by quantitative data and visual representations of the analytical workflow and structure-spectra correlations.

Introduction to Vibrational Spectroscopy of Carbazole Derivatives

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful non-destructive tool for elucidating the molecular structure of organic compounds.[1] FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes.[2][3] A vibrational mode is active in the IR spectrum if it induces a change in the molecule's dipole moment.[4] In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser.[5] A vibrational mode is Raman active if there is a change in the polarizability of the molecule.[4]

Due to these different selection rules, FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule.[1] For complex molecules like 3-Bromo-9-phenylcarbazole, the combination of both techniques allows for a more complete and confident assignment of the observed vibrational frequencies to specific molecular motions.

Carbazole and its derivatives are an important class of compounds, often studied for their applications in materials science and pharmaceuticals.[6][7] The vibrational spectra of substituted carbazoles have been the subject of numerous studies, providing a solid foundation for the interpretation of the spectra of new derivatives like 3-Bromo-9-phenylcarbazole.[8][9][10][11]

Quantitative Spectroscopic Data

The following tables summarize the principal vibrational bands observed in the Attenuated Total Reflectance (ATR)-IR and FT-Raman spectra of solid 3-Bromo-9-phenylcarbazole. The assignments are based on established literature values for carbazole derivatives and aromatic compounds.[6][8]

Table 1: FT-IR Spectral Data for 3-Bromo-9-phenylcarbazole (ATR-Neat)

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~3060 | Aromatic C-H stretching |

| ~1595 | Aromatic C=C stretching |

| ~1485 | Aromatic C=C stretching |

| ~1450 | Aromatic C=C stretching, C-N stretching |

| ~1330 | C-N stretching |

| ~1230 | In-plane C-H bending |

| ~1150 | In-plane C-H bending |

| ~880 | Out-of-plane C-H bending |

| ~750 | Out-of-plane C-H bending, C-Br stretching |

| ~700 | Out-of-plane C-H bending |

Table 2: FT-Raman Spectral Data for 3-Bromo-9-phenylcarbazole

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~3060 | Aromatic C-H stretching |